molecular formula C19H23N3O4 B5206823 ethyl N-[({[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate

ethyl N-[({[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate

Cat. No. B5206823
M. Wt: 357.4 g/mol
InChI Key: ILEYREBIQQINPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-[({[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate, also known as EDPG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology.

Mechanism of Action

The mechanism of action of ethyl N-[({[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate is not yet fully understood, but it is believed to involve the inhibition of specific enzymes or pathways that are involved in cell growth and proliferation. ethyl N-[({[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate has been shown to inhibit the activity of certain enzymes that are involved in the synthesis of nucleic acids, which are essential for cell growth and division.
Biochemical and Physiological Effects
ethyl N-[({[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of immune system function, and the regulation of gene expression. ethyl N-[({[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate has also been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl N-[({[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, ethyl N-[({[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate is relatively expensive and may not be readily available in large quantities, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on ethyl N-[({[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate, including the further investigation of its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential as a therapeutic agent for other diseases beyond cancer. Additionally, ethyl N-[({[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate may have applications in other areas of biotechnology, such as the development of new chiral building blocks for pharmaceutical synthesis.

Synthesis Methods

Ethyl N-[({[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate can be synthesized through a multistep process that involves the reaction of 2,6-dimethylphenol with 3-pyridinecarboxaldehyde, followed by the reaction of the resulting intermediate with glycine ethyl ester. The final product is obtained through the reaction of the intermediate with N-methyl-N-(tert-butoxycarbonyl)aminochloromethyl ether.

Scientific Research Applications

Ethyl N-[({[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate has been shown to have potential applications in a variety of scientific research fields, including medicine and biotechnology. In medicine, ethyl N-[({[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate has been studied for its potential as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In biotechnology, ethyl N-[({[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate has been studied for its potential as a chiral building block in the synthesis of pharmaceuticals and other compounds.

properties

IUPAC Name

ethyl 2-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methylcarbamoylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-4-25-16(23)12-22-19(24)21-11-15-9-6-10-20-18(15)26-17-13(2)7-5-8-14(17)3/h5-10H,4,11-12H2,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEYREBIQQINPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NCC1=C(N=CC=C1)OC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[({[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate

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